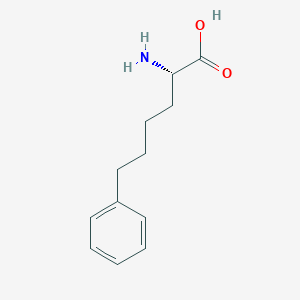

(S)-2-Amino-6-phenylhexanoic acid

Description

Contextualization within the Field of Non-Canonical Amino Acids and Their Significance in Chemical Biology

Non-canonical amino acids (NCAAs), also known as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. nih.govnih.gov The deliberate incorporation of NCAAs into proteins is a powerful technique in chemical biology that allows for the introduction of novel chemical functionalities, offering insights into protein structure and function and enabling the creation of proteins with new or enhanced properties. acs.orgacs.org

The significance of NCAAs lies in their ability to expand the chemical repertoire available for protein engineering. nih.gov These novel building blocks can introduce functionalities not found in nature, such as bioorthogonal handles for specific labeling and imaging (a technique known as BONCAT, or bioorthogonal non-canonical amino acid tagging), fluorescent probes to study protein dynamics, and photo-crosslinkers to investigate protein-protein interactions. acs.orgencyclopedia.pub

The incorporation of NCAAs into proteins can be achieved through several methods, including solid-phase peptide synthesis (SPPS) for smaller peptides and, more powerfully, through the expansion of the genetic code. nih.gov Genetic code expansion allows for the site-specific insertion of an NCAA into a protein during translation by reassigning a codon, typically a stop codon like UAG (amber codon), to encode the desired NCAA. acs.orgencyclopedia.pub This process requires an engineered aminoacyl-tRNA synthetase (aaRS) that uniquely charges a corresponding transfer RNA (tRNA) with the NCAA. This orthogonal aaRS/tRNA pair then works in concert with the cellular machinery to insert the NCAA at the specified position in the polypeptide chain. acs.org This technology has enabled the in-vivo synthesis of proteins with precisely placed chemical groups, paving the way for new therapeutic proteins and advanced biomaterials. acs.org

The Role of (S)-2-Amino-6-phenylhexanoic Acid as a Modular Building Block in Complex Molecular Synthesis

The unique structure of (S)-2-Amino-6-phenylhexanoic acid, characterized by a four-carbon aliphatic chain separating the chiral amino acid center from a terminal phenyl ring, makes it a versatile modular building block in organic synthesis. Its bifunctional nature, possessing both a reactive amine and a carboxylic acid group, allows it to be readily incorporated into peptide chains using standard synthesis protocols.

In synthetic applications, the amino group is often protected with groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) to control reactivity during peptide coupling reactions. achemblock.combldpharm.com These protected derivatives, such as (S)-2-(Fmoc-amino)-6-phenylhexanoic acid and Boc-(S)-2-Amino-6-phenylhexanoic acid, are stable intermediates that can be used in both solid-phase and solution-phase synthesis to build complex peptides and peptidomimetics. bldpharm.comchemicalbook.com The lipophilic phenyl group at the terminus of the side chain can be used to introduce specific binding interactions, such as hydrophobic or π-stacking interactions, within a target molecule.

The synthesis of derivatives of (S)-2-Amino-6-phenylhexanoic acid itself highlights its utility. For example, it serves as a precursor in the synthesis of other non-proteinogenic amino acids like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, demonstrating its role as a foundational scaffold for creating even more complex and functionalized building blocks. researchgate.netresearchgate.netlookchem.com

Table 1: Physicochemical Properties and Identifiers for (S)-2-Amino-6-phenylhexanoic Acid and its Protected Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| (S)-2-Amino-6-phenylhexanoic acid | 80887-26-9 | C12H17NO2 | 207.27 |

| (S)-2-(Fmoc-amino)-6-phenylhexanoic acid | 2350732-99-7 | C27H27NO4 | 429.52 |

This table is generated based on data from multiple chemical suppliers and databases. bldpharm.comachemblock.comnih.gov

Evolution of Research Interest in Phenyl-Substituted Amino Acids

Research interest in phenyl-substituted amino acids, a class that includes (S)-2-Amino-6-phenylhexanoic acid, has evolved significantly, driven by their prevalence in natural products and their utility in medicinal chemistry and materials science. Initially, interest was sparked by the discovery of phenylglycine-type amino acids in bioactive peptide natural products like glycopeptide antibiotics. rsc.org

The focus has since expanded to the rational design and synthesis of novel phenyl-substituted analogs to probe and modulate biological systems. The phenyl group provides a versatile scaffold for modification. Researchers have explored how substitutions on the phenyl ring can influence electronic properties and, consequently, biological activity and physical characteristics. rsc.org For instance, the introduction of substituents can alter the binding affinity and selectivity of molecules for specific biological targets, such as amino acid transporters. nih.govnih.gov

Recent advancements have focused on developing new synthetic methodologies to create these compounds more efficiently. Photo-mediated C-H functionalization has emerged as a powerful technique for directly modifying proteinogenic amino acids like phenylalanine to produce a variety of non-proteinogenic, phenyl-substituted derivatives. mdpi.com Furthermore, research into fluorescent amino acids has led to the development of novel tryptophan and phenylalanine analogs with enhanced photophysical properties, serving as sensitive probes in biological research. rsc.org The ability to fine-tune the structure of the side chain, including the length and flexibility of the alkyl chain connecting the phenyl group to the amino acid backbone, allows for the systematic exploration of structure-activity relationships, furthering their application in drug discovery and the development of new biomaterials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-phenylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXDKILRPSNHBC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for S 2 Amino 6 Phenylhexanoic Acid and Its Stereoisomers

Chemoenzymatic and Biocatalytic Pathways to (S)-2-Amino-6-phenylhexanoic Acid Precursors

The convergence of enzymatic and chemical methods offers powerful tools for the synthesis of chiral amino acid precursors. Biocatalysis, in particular, provides highly selective and environmentally benign routes to these valuable building blocks.

Exploration of PLP-Dependent Enzymes in Stereoselective Synthesis

Pyridoxal-5'-phosphate (PLP)-dependent enzymes are a versatile class of biocatalysts that play a crucial role in amino acid metabolism. Their ability to catalyze a wide range of transformations, including transamination, racemization, and C-C bond formation, makes them attractive for the stereoselective synthesis of unnatural amino acids. rsc.org

One potential biocatalytic approach to a precursor of (S)-2-Amino-6-phenylhexanoic acid could involve the use of a transaminase. Transaminases catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. A hypothetical pathway could start with 6-phenyl-2-oxohexanoic acid, which could be synthesized from 6-phenylhexanoic acid. chemicalbook.com A stereoselective transaminase could then convert the keto acid into (S)-2-Amino-6-phenylhexanoic acid with high enantiomeric excess. The use of "smart" amine donors, such as lysine (B10760008), can help drive the reaction equilibrium towards the desired product. chemrxiv.org

Recent advancements in photoredox biocatalysis have expanded the repertoire of PLP-dependent enzymes. For instance, visible light-driven PLP-dependent threonine aldolases have been engineered for the asymmetric α-C-H alkylation of amino acids, offering a protecting-group-free method for creating challenging α-trisubstituted and -tetrasubstituted noncanonical amino acids. google.com

Development of Enzymatic Resolution Methods

Enzymatic kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. This method relies on the stereoselectivity of an enzyme to preferentially convert one enantiomer into a new product, which can then be separated from the unreacted enantiomer. Lipases and amino acid amidases are commonly employed for this purpose. researchgate.netdiva-portal.org

In the context of (S)-2-Amino-6-phenylhexanoic acid synthesis, a racemic mixture of an N-acyl-2-amino-6-phenylhexanoic acid derivative could be subjected to enzymatic resolution. An (S)-selective amidase would hydrolyze the (S)-enantiomer to the desired (S)-2-Amino-6-phenylhexanoic acid, leaving the (R)-N-acyl derivative unreacted. The two compounds could then be separated. Dynamic kinetic resolution (DKR) is an even more efficient approach where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. diva-portal.orgresearchgate.net This can be achieved by combining a stereoselective enzyme with a racemase or a metal catalyst. researchgate.netnih.gov

| Enzyme Type | Reaction | Potential Application for (S)-2-Amino-6-phenylhexanoic Acid |

| Transaminase | Stereoselective amination of a keto acid | Conversion of 6-phenyl-2-oxohexanoic acid to (S)-2-Amino-6-phenylhexanoic acid. |

| Lipase/Amidase | Kinetic resolution of a racemic N-acyl amino acid | Selective hydrolysis of the (S)-enantiomer of N-acyl-2-amino-6-phenylhexanoic acid. |

| Racemase | Racemization of an amino acid derivative | Used in dynamic kinetic resolution to convert the unwanted (R)-enantiomer to the (S)-enantiomer. |

Asymmetric Organic Synthesis of (S)-2-Amino-6-phenylhexanoic Acid

Traditional organic synthesis provides a plethora of methods for the asymmetric synthesis of α-amino acids. These methods often rely on the use of chiral auxiliaries, chiral catalysts, or the diastereoselective functionalization of chiral starting materials.

Diastereoselective and Enantioselective Approaches

One common strategy for asymmetric amino acid synthesis is the alkylation of a chiral glycine (B1666218) enolate equivalent. For example, a glycine derivative can be attached to a chiral auxiliary, such as a camphor-derived oxazinone or a chiral Ni(II) complex of a Schiff base, to induce stereoselectivity in the subsequent alkylation step. researchgate.netrsc.orgproquest.com The enolate of this chiral glycine synthon can then be reacted with a suitable electrophile, such as 1-bromo-4-phenylbutane, to introduce the 4-phenylbutyl side chain. Subsequent removal of the chiral auxiliary would yield the desired amino acid.

Photoredox catalysis has also emerged as a powerful tool for the asymmetric synthesis of unnatural α-amino acids. rsc.org These methods can involve the generation of radicals from readily available starting materials like carboxylic acids or alcohols, which then add to a chiral imine derivative in a stereoselective manner. chemrxiv.org For instance, a chiral N-sulfinyl imine can act as a radical acceptor, leading to the formation of the desired α-amino acid with high diastereoselectivity after radical addition and subsequent removal of the sulfinyl group. rsc.org

Role of Protective Groups in Synthetic Sequences

In multi-step organic syntheses, the use of protecting groups is crucial to prevent unwanted side reactions at reactive functional groups. researchgate.net In the synthesis of (S)-2-Amino-6-phenylhexanoic acid, both the amino and carboxylic acid functionalities typically require protection.

The amino group is commonly protected as a carbamate (B1207046), with the most prevalent protecting groups being tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the specific reaction conditions to be employed in the synthetic sequence. The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for their orthogonal removal.

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| Boc (tert-butyloxycarbonyl) | Amino | Acidic (e.g., TFA) |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Amino | Basic (e.g., piperidine) |

| Methyl ester | Carboxylic acid | Basic hydrolysis (e.g., NaOH) |

| Benzyl ester | Carboxylic acid | Hydrogenolysis (e.g., H₂, Pd/C) |

Synthesis of Structurally Related Hexanoic Acid Derivatives

The synthetic methodologies described for (S)-2-Amino-6-phenylhexanoic acid can be adapted to produce a variety of structurally related hexanoic acid derivatives. For example, starting from (S)-2-aminoadipic acid, a derivative of (S)-2,6-diamino-5-oxohexanoic acid can be synthesized, which is an important intermediate for α-aminoadipic acid peptides. google.comchemrxiv.org

Furthermore, biocatalytic approaches can be employed to generate other functionalized hexanoic acids. For instance, a three-step one-pot biocatalytic cascade has been developed for the enantioselective formal α-amination of hexanoic acid to L-norleucine, involving a P450 peroxygenase, dehydrogenases, and an amino acid dehydrogenase. nih.gov This highlights the potential for creating diverse hexanoic acid derivatives through enzymatic transformations.

The synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid has been reported, starting from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid. diva-portal.orgnih.govnih.gov This synthesis involves the protection of the amino and carboxyl groups, followed by functional group manipulations to introduce the aminooxy group. Such strategies can be envisioned for the synthesis of other derivatives of 2-aminohexanoic acid with various functionalities at the 6-position.

Sophisticated Structural Characterization and Stereochemical Analysis of S 2 Amino 6 Phenylhexanoic Acid

Advanced Chromatographic Techniques for Enantiomeric Resolution

The separation of enantiomers, or enantiomeric resolution, is a critical step in the characterization of chiral compounds. High-Performance Liquid Chromatography (HPLC) stands out as a powerful tool for this purpose, offering various strategies to resolve racemic mixtures.

Application of Chiral Stationary Phases for Direct Separation

Direct enantiomeric separation on a chiral stationary phase (CSP) is an elegant and efficient method that avoids the need for derivatization. CSPs are packed with a chiral selector that interacts diastereoselectively with the enantiomers, leading to different retention times. For amino acids, several types of CSPs have proven effective, including those based on polysaccharides, crown ethers, and cyclodextrins. nih.govmdpi.com

Polysaccharide-derived CSPs, such as those based on cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are widely used for the separation of N-protected amino acid enantiomers. nih.gov For instance, the enantiomers of N-fluorenylmethoxycarbonyl (N-FMOC) protected α-amino acids have been successfully resolved on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) phases using reverse-phase liquid chromatography. nih.gov The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. The hydrophobicity of the amino acid side chain often plays a significant role in retention. nih.gov

Crown ether-based CSPs are particularly effective for the resolution of primary amino acids. nih.gov These CSPs utilize the principle of host-guest chemistry, where the chiral crown ether selectively binds one enantiomer more strongly than the other. The resolution is influenced by factors such as the type and concentration of organic and acidic modifiers in the mobile phase, as well as the column temperature. nih.gov

Diastereomer Formation with Chiral Derivatizing Agents for HPLC Analysis

An alternative to direct separation is the indirect method, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org These diastereomers, having different physical and chemical properties, can then be separated on a conventional achiral stationary phase.

A variety of CDAs are available for the derivatization of amino acids. Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a well-known CDA that reacts with the amino group of amino acids to form diastereomeric derivatives. nih.gov Other commonly used CDAs include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov The choice of CDA can significantly impact the resolution and sensitivity of the analysis. nih.gov

Recently, novel CDAs have been developed to enhance separation efficiency and detection sensitivity. For example, axially chiral reagents derived from 6,6'-dimethyl-2,2'-biphenyldiamine have shown excellent performance in the separation of proteinogenic amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.com These reagents create a distinct chiral environment, leading to complete separation of the resulting diastereomers. sigmaaldrich.com

The following table summarizes common chiral derivatizing agents used for the HPLC analysis of amino acids:

| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Detection Method |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Amino Group | UV |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amino Group | UV |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Amino Group | UV |

| o-Phthalaldehyde/N-isobutyryl-L-cysteine | OPA/IBLC | Amino Group | Fluorescence |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Amino Group | Fluorescence |

Conformational Studies and Self-Assembly Properties of (S)-2-Amino-6-phenylhexanoic Acid in Supramolecular Structures

The phenylalkyl side chain of (S)-2-Amino-6-phenylhexanoic acid introduces conformational flexibility and the potential for non-covalent interactions that can drive self-assembly into ordered supramolecular structures. Understanding these properties is crucial for applications in materials science and bionanotechnology.

The conformation of the hexanoic acid chain and the orientation of the phenyl group can be influenced by the surrounding environment, including solvent polarity and the presence of other molecules. These conformational preferences, in turn, dictate how the molecules pack in the solid state or aggregate in solution.

While specific studies on the self-assembly of (S)-2-Amino-6-phenylhexanoic acid are not extensively reported in the provided search results, the principles of amino acid self-assembly are well-established. The interplay of hydrogen bonding between the amino and carboxyl groups, and π-π stacking interactions between the phenyl rings, can lead to the formation of various supramolecular architectures such as nanofibers, nanotubes, and hydrogels. The chirality of the molecule plays a critical role in directing the handedness of these assembled structures.

Mechanistic Enzymology and Biocatalytic Applications of S 2 Amino 6 Phenylhexanoic Acid

Elucidation of Enzyme-Substrate Recognition and Binding Mechanisms

Understanding how enzymes recognize and bind (S)-2-Amino-6-phenylhexanoic acid is fundamental to harnessing its potential. This section delves into the structural and chemical basis of these interactions.

Structural Biology of Enzyme-Ligand Complexes (e.g., Carboxypeptidase A Interactions)

Carboxypeptidase A is a metalloexopeptidase that preferentially cleaves C-terminal amino acids with aromatic or bulky aliphatic side chains. illinois.edunih.gov Its active site contains a hydrophobic pocket, often referred to as the S1' pocket, which accommodates the side chain of the substrate. tandfonline.comrsc.org This pocket is crucial for substrate specificity. tandfonline.comrsc.org The terminal carboxylate group of the substrate forms critical interactions with the enzyme, including a salt link with a conserved arginine residue (Arg-145) and hydrogen bonds with asparagine (Asn-144) and tyrosine (Tyr-248) residues. nih.govtandfonline.com

Given the structure of (S)-2-Amino-6-phenylhexanoic acid, it is highly probable that its phenyl group would occupy the hydrophobic S1' pocket of Carboxypeptidase A. The aliphatic chain of the hexanoic acid moiety would position the phenyl ring favorably within this pocket. The α-amino and α-carboxylate groups would then be available to interact with the catalytic machinery of the enzyme, including the active site zinc ion. nih.gov The binding would likely induce a conformational change in the enzyme, such as the movement of the Tyr-248 residue to "cap" the active site, a characteristic feature of the induced-fit model of enzyme-substrate interaction. nih.govrsc.org

Stereospecificity and Chemo-selectivity in Biotransformations

The stereospecificity and chemo-selectivity of enzymes are paramount for their application in asymmetric synthesis. While direct studies on the biotransformation of (S)-2-Amino-6-phenylhexanoic acid are limited, the broader field of biocatalysis offers insights into potential enzymatic modifications.

Enzymes such as transaminases (TAs), particularly ω-transaminases, are renowned for their ability to catalyze the stereoselective synthesis of chiral amines from prochiral ketones. illinois.eduresearchgate.netmdpi.com These enzymes could potentially be employed for the synthesis of (S)-2-Amino-6-phenylhexanoic acid or its derivatives with high enantiomeric purity. The development of both (S)- and (R)-selective ω-transaminases has significantly expanded the toolbox for creating chiral amines. illinois.edu Furthermore, protein engineering and directed evolution have been successfully used to broaden the substrate scope of transaminases to accept bulky and non-natural substrates. tandfonline.commdpi.com

Chemo-selective modifications, such as the specific hydroxylation or amination of the hexanoic acid chain, could also be envisioned using engineered enzymes. The selective modification of amino acid side chains is a growing area of research, with enzymes being tailored to perform specific chemical transformations at desired positions. royalsocietypublishing.org

(S)-2-Amino-6-phenylhexanoic Acid as a Substrate in Novel Biocatalytic Reactions

The unique structure of (S)-2-Amino-6-phenylhexanoic acid makes it an interesting candidate as a starting material for the enzymatic synthesis of more complex molecules and advanced pharmaceutical intermediates.

Expanding the Substrate Scope of Amino Acid-Modifying Enzymes

The quest for novel biocatalysts has led to the exploration of enzymes with expanded substrate specificity. nih.govnih.gov Amino acid-modifying enzymes, if shown to accept (S)-2-Amino-6-phenylhexanoic acid as a substrate, could open up new synthetic possibilities. For instance, engineered aminoacyl-tRNA synthetases, which are responsible for charging tRNAs with amino acids, have been used to incorporate non-canonical amino acids into proteins, although this has not been specifically demonstrated for (S)-2-Amino-6-phenylhexanoic acid. escholarship.org

Transaminases that can act on non-proteinogenic amino acids are of particular interest. rsc.orgnih.gov The ability to use (S)-2-Amino-6-phenylhexanoic acid as an amino donor or acceptor in transamination reactions would enable the synthesis of a variety of chiral compounds. Research has shown that ω-transaminases can be engineered to accept substrates with bulky side chains, suggesting that (S)-2-Amino-6-phenylhexanoic acid could be a viable, albeit currently unproven, substrate for such engineered enzymes. mdpi.comworktribe.com

Design of Enzyme-Catalyzed Synthetic Routes to Advanced Intermediates

The principles of biocatalysis are increasingly being applied to shorten and improve the efficiency of synthetic routes to active pharmaceutical ingredients (APIs). acs.orgacs.org (S)-2-Amino-6-phenylhexanoic acid could serve as a precursor in multi-step, one-pot enzymatic cascade reactions to produce valuable intermediates.

For example, a hypothetical cascade could involve the use of a transaminase to introduce an additional amino group, followed by other enzymatic modifications to build molecular complexity. The development of chemoenzymatic peptide synthesis, which utilizes enzymes for stereoselective peptide bond formation, could potentially incorporate (S)-2-Amino-6-phenylhexanoic acid into novel peptide structures with unique properties. nih.gov While specific examples involving this particular amino acid are yet to be reported, the general strategies for using biocatalysis to create complex molecules from simpler building blocks are well-established. nih.govresearchgate.net

Biochemical Pathways and Metabolic Significance of S 2 Amino 6 Phenylhexanoic Acid

Integration and Biotransformation within Amino Acid Metabolic Networks

While not a component of natural proteins, (S)-2-Amino-6-phenylhexanoic acid can be processed by cellular machinery, intersecting with established amino acid metabolic pathways. Its biotransformation is largely dictated by the enzymes responsible for the catabolism of other amino acids.

The synthesis of non-proteinogenic amino acids is a field of significant interest for creating novel bioactive molecules. lookchem.com These specialized amino acids serve as valuable building blocks for developing advanced pharmaceuticals and agrochemicals by modifying existing compounds to improve efficacy or confer new properties. frontiersin.org

(S)-2-Amino-6-phenylhexanoic acid is typically produced via chemical synthesis rather than through a defined natural biosynthetic pathway. Its value lies in its subsequent use as a building block. For instance, the synthesis of related npAAs, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, has been achieved from lysine (B10760008) derivatives, demonstrating how foundational amino acid structures can be chemically modified to produce novel npAAs with unique reactive groups. lookchem.comresearchgate.net The aminooxy group, for example, is more nucleophilic than a standard amino group, allowing for stable and chemoselective ligation to other molecules. lookchem.com The production of npAAs like (S)-2-Amino-6-phenylhexanoic acid provides an alternative to traditional chemical methods and opens pathways for pharmacological evaluation and the engineering of proteins with modified functions or enhanced stability. frontiersin.org

The structural features of (S)-2-Amino-6-phenylhexanoic acid suggest potential intersections with both branched-chain amino acid (BCAA) and fatty acid metabolic pathways.

Branched-Chain Amino Acid (BCAA) Metabolism: The metabolism of the three essential BCAAs—leucine, isoleucine, and valine—is initiated by a common set of enzymes. nih.gov The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAA into its corresponding α-keto acid. youtube.com This is followed by an irreversible oxidative decarboxylation step. nih.govyoutube.com As an amino acid, (S)-2-Amino-6-phenylhexanoic acid could potentially serve as a substrate for aminotransferases that typically act on BCAAs or other amino acids. nih.gov This reaction would remove the alpha-amino group and produce the corresponding α-keto acid, (S)-2-oxo-6-phenylhexanoic acid. The specificity of various aminotransferases for this non-native substrate would determine the efficiency of this initial catabolic step.

Fatty Acid Metabolism: The carbon skeleton of the molecule is a C6 fatty acid (hexanoic acid) with a phenyl substituent. The related compound 6-Phenylhexanoic acid is classified as an arylalkanoic acid and has been used to study side-chain metabolism. sigmaaldrich.com Furthermore, a similar molecule, 6-hydroxyhexanoic acid, is recognized as a medium-chain fatty acid (MCFA) that can influence systemic metabolism. nih.gov Following deamination, the resulting (S)-2-oxo-6-phenylhexanoic acid could potentially be processed by enzymes of fatty acid beta-oxidation, although the presence of the bulky phenyl group would likely require specialized enzymatic activity for complete degradation.

Post-Translational Incorporation and Protein Engineering

A significant application of non-proteinogenic amino acids is their site-specific incorporation into proteins, a technique known as genetic code expansion (GCE). nih.govfrontiersin.org This process allows for the creation of novel proteins, or alloproteins, with tailored functions. The methodology relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which can uniquely recognize the npAA and direct its insertion at a specific, predetermined position in a polypeptide chain, often by reprogramming a stop codon. nih.govnih.gov

The feasibility of incorporating molecules like (S)-2-Amino-6-phenylhexanoic acid is supported by studies with structurally similar compounds. For example, L-2-aminohexanoic acid (Ahx), which lacks the phenyl group, was successfully incorporated into human epidermal growth factor (hEGF) in Escherichia coli. nih.govosti.gov In that study, the methionine residue at position 21 of hEGF was replaced by Ahx. nih.gov The resulting alloprotein, [Ahx21]hEGF, was found to retain the same biological activities as the wild-type protein, demonstrating that the substitution was well-tolerated and did not disrupt protein function. nih.govosti.gov This provides a strong precedent for using (S)-2-Amino-6-phenylhexanoic acid to introduce a bulky, hydrophobic, and aromatic moiety at specific sites in target proteins, thereby enabling detailed studies of protein structure-function relationships or creating proteins with novel properties. The availability of Fmoc-protected (S)-2-amino-6-phenylhexanoic acid further indicates its utility in standard solid-phase peptide synthesis for creating modified peptides. chemicalbook.comachemblock.com

| Non-Proteinogenic Amino Acid | Target Protein | Host Organism | Incorporation Site | Key Finding | Reference |

|---|---|---|---|---|---|

| L-2-aminohexanoic acid (Ahx) | Human Epidermal Growth Factor (hEGF) | Escherichia coli | Position 21 (replacing Methionine) | The resulting [Ahx21]hEGF protein retained the same biological activity as native hEGF, demonstrating successful functional substitution. | nih.gov, osti.gov |

Formation and Fate of Metabolically Derived Analogues

The metabolic fate of (S)-2-Amino-6-phenylhexanoic acid within a biological system would likely begin with reactions common to all amino acids, leading to the formation of derived analogues. The primary initial step in the catabolism of most amino acids is the removal of the α-amino group via transamination. nih.govvt.edu

This reaction, catalyzed by an aminotransferase, would convert (S)-2-Amino-6-phenylhexanoic acid into its corresponding α-keto acid, (S)-2-oxo-6-phenylhexanoic acid . This keto acid is the first major metabolic analogue. The subsequent fate of this intermediate would depend on the availability of specific enzyme pathways. It could undergo oxidative decarboxylation, similar to the α-keto acids derived from BCAAs, or its carbon skeleton could be further degraded. youtube.commdpi.com

Beyond its immediate catabolic products, the core structure of (S)-2-Amino-6-phenylhexanoic acid serves as a scaffold for the intentional synthesis of bioactive analogues for research and therapeutic purposes. For example, derivatives of the related compound 2-amino-6-boronohexanoic acid (ABH) have been synthesized to act as potent inhibitors of the arginase enzyme. nih.gov By modifying the alpha-carbon, researchers have created analogues with improved inhibitory activity, providing tools to investigate the roles of arginases in pathophysiology. nih.gov Similarly, synthetic derivatives like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid are created to introduce specific chemical functionalities for bioconjugation and other applications. lookchem.comresearchgate.net

| Process | Derived Analogue | Description | Reference |

|---|---|---|---|

| Transamination | (S)-2-oxo-6-phenylhexanoic acid | The likely first step in catabolism, where the alpha-amino group is removed, yielding the corresponding alpha-keto acid. | nih.gov, vt.edu |

| Chemical Synthesis | 2-substituted-2-amino-6-boronohexanoic acids | The core structure is used as a template to create synthetic analogues with specific biological activities, such as arginase inhibition. | nih.gov |

| Chemical Synthesis | (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid | A synthetically created analogue designed to have a highly reactive aminooxy group for chemoselective ligation. | researchgate.net, lookchem.com |

Advanced Applications of S 2 Amino 6 Phenylhexanoic Acid in Chemical Synthesis and Research

Design and Synthesis of Peptides and Peptidomimetics Featuring (S)-2-Amino-6-phenylhexanoic Acid

The incorporation of non-natural amino acids like (S)-2-amino-6-phenylhexanoic acid into peptides is a powerful strategy for creating molecules with novel properties. The phenylhexyl side chain can introduce specific conformational constraints and hydrophobic interactions, influencing the peptide's structure, stability, and biological activity.

Construction of Modified Peptide Scaffolds with Enhanced Features

The introduction of (S)-2-amino-6-phenylhexanoic acid into peptide sequences allows for the creation of modified scaffolds with enhanced characteristics. The long, flexible, and hydrophobic side chain can influence peptide folding and stability. For instance, it can be used to mimic natural amino acids like lysine (B10760008) but with a non-ionizable side chain, which can be crucial for modulating interactions with biological targets. nih.govnih.gov This modification can lead to peptides with increased resistance to enzymatic degradation, as proteases often exhibit high specificity for natural amino acid residues. nih.gov

The phenyl group can also participate in π-π stacking interactions, further stabilizing peptide secondary structures such as α-helices or β-sheets. This can be particularly useful in the design of peptidomimetics, where the goal is to replicate the bioactive conformation of a natural peptide while improving its pharmacological properties.

Strategies for Solid-Phase and Solution-Phase Peptide Synthesis Incorporating (S)-2-Amino-6-phenylhexanoic Acid

The integration of (S)-2-amino-6-phenylhexanoic acid into peptide chains can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). nih.govnih.gov

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis due to its efficiency and potential for automation. youtube.com For incorporation into a growing peptide chain using SPPS, (S)-2-amino-6-phenylhexanoic acid is typically used in its N-α-Fmoc protected form, Fmoc-(S)-2-amino-6-phenylhexanoic acid. chemicalbook.comachemblock.comnih.gov The synthesis proceeds by attaching the first amino acid to a solid support and then sequentially adding protected amino acids. youtube.com The Fmoc protecting group is removed at each step using a weak base, and the next Fmoc-protected amino acid is coupled using a coupling reagent. youtube.com This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support and any side-chain protecting groups are removed. youtube.com

Solution-Phase Peptide Synthesis: While less common for long peptides, solution-phase synthesis offers advantages for the synthesis of short peptides or for large-scale production. nih.govslideshare.netyoutube.com In this method, protected amino acids are coupled in a suitable solvent. After each coupling step, the product is isolated and purified before proceeding to the next step. slideshare.net This allows for better control over the reaction and purification of intermediates. Both Boc and Fmoc protecting groups can be utilized in solution-phase synthesis. peptide.com

| Synthesis Method | Key Features | Typical Protecting Group for (S)-2-Amino-6-phenylhexanoic acid |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid support, allowing for easy removal of excess reagents and byproducts by filtration. youtube.com | N-α-Fmoc chemicalbook.comachemblock.comnih.gov |

| Solution-Phase Peptide Synthesis | Reactions are carried out in solution, and intermediates are isolated and purified at each step. slideshare.net | N-α-Fmoc or N-α-Boc peptide.com |

Contributions to Lead Structure Generation in Medicinal Chemistry Research

The unique structural characteristics of (S)-2-amino-6-phenylhexanoic acid make it a valuable component in the generation of lead structures for drug discovery. researchgate.net Its incorporation into peptide or small molecule libraries can introduce novel pharmacophoric features, leading to compounds with improved affinity and selectivity for biological targets. researchgate.net

The phenylhexyl side chain can probe hydrophobic pockets in protein binding sites, and its flexibility allows it to adapt to various receptor topographies. By replacing natural amino acids with (S)-2-amino-6-phenylhexanoic acid, medicinal chemists can systematically explore the structure-activity relationships (SAR) of a lead compound, optimizing its properties to enhance efficacy and reduce off-target effects. nih.gov This approach has been utilized in the design of inhibitors for various enzymes and receptors.

For example, derivatives of this amino acid have been explored in the development of arginase inhibitors, which have potential therapeutic applications in cardiovascular diseases. nih.gov The boronic acid analog, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, demonstrated potent inhibition of human arginases I and II. nih.gov

Development of Chemical Probes and Bioconjugation Reagents Utilizing (S)-2-Amino-6-phenylhexanoic Acid

The chemical functionality of (S)-2-amino-6-phenylhexanoic acid can be exploited to develop chemical probes and bioconjugation reagents. The terminal phenyl group can be functionalized with reporter groups such as fluorophores, biotin, or reactive handles for click chemistry. This allows for the site-specific labeling of biomolecules. lsu.edu

For instance, a derivative of (S)-2-amino-6-phenylhexanoic acid could be synthesized to include an azido (B1232118) or alkynyl group on the phenyl ring. This modified amino acid could then be incorporated into a peptide or protein. The resulting biomolecule could be chemoselectively ligated to another molecule containing a complementary reactive group via a bioorthogonal reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This strategy is widely used for creating well-defined bioconjugates for various applications in chemical biology and diagnostics.

Applications in Material Science through Supramolecular Assembly

The self-assembly of amino acids and peptides into ordered nanostructures is a burgeoning field in material science. mdpi.comnih.gov The amphiphilic nature of (S)-2-amino-6-phenylhexanoic acid, with its polar amino and carboxyl groups and its nonpolar phenylhexyl side chain, makes it an interesting candidate for the construction of self-assembling materials.

Under specific conditions of pH, temperature, and concentration, molecules of (S)-2-amino-6-phenylhexanoic acid or peptides containing this residue can spontaneously organize into well-defined structures such as nanofibers, nanotubes, or hydrogels. These materials can have a wide range of potential applications, including in tissue engineering, drug delivery, and as templates for the synthesis of inorganic nanomaterials. The hydrophobic interactions between the phenyl groups and the hydrogen bonding between the amino acid backbones are the primary driving forces for the self-assembly process.

Derivatization Chemistry and Analogue Development for Academic Investigation

Synthetic Approaches for Protecting Group Installation and Removal (e.g., N-Boc, Fmoc)

In the synthesis and manipulation of (S)-2-Amino-6-phenylhexanoic acid and its analogues, the protection of the α-amino group is a fundamental step to prevent unwanted side reactions. The two most commonly employed amine protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

N-Boc Protection:

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. organic-chemistry.org A simple and environmentally friendly method for N-Boc protection involves carrying out the reaction in a water-acetone mixture at room temperature, which often leads to high yields of the N-Boc protected amino acid. nih.gov This method is advantageous as it avoids the use of hazardous catalysts and can be applied to a wide range of amines, including α-amino acid esters. nih.gov The Boc group is stable to most nucleophiles and bases, allowing for selective modification of other parts of the molecule. organic-chemistry.org However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which generates a tert-butyl cation that needs to be scavenged to prevent side reactions. organic-chemistry.org

N-Fmoc Protection:

The Fmoc group is another cornerstone of amino acid protection, particularly in solid-phase peptide synthesis. researchgate.net It is introduced by reacting the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a base. The Fmoc group is notably stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. This orthogonality with the acid-labile Boc group is a significant advantage in complex synthetic strategies. researchgate.net The availability of Fmoc-(S)-2-amino-6-phenylhexanoic acid as a commercial building block facilitates its direct incorporation into peptide chains. chemicalbook.comwuxiapptec.com

| Protecting Group | Reagent for Installation | Deprotection Conditions | Key Features |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA) | Stable to base and nucleophiles |

| Fmoc | Fmoc-OSu, Fmoc-Cl | Basic (e.g., Piperidine) | Stable to acid, orthogonal to Boc |

Functional Group Transformations and Side Chain Modifications

Beyond simple protection, the chemical structure of (S)-2-Amino-6-phenylhexanoic acid offers multiple avenues for functional group transformations and side chain modifications to generate novel derivatives.

A key transformation involves the modification of the terminal phenyl ring. For instance, electrophilic aromatic substitution reactions can introduce various substituents (e.g., nitro, halo, alkyl groups) onto the phenyl ring, thereby altering the electronic and steric properties of the side chain. These modifications are instrumental in probing the binding pocket of a target protein or receptor.

The carboxylic acid moiety can be converted into a variety of other functional groups. Esterification, for example, by reaction with an alcohol under acidic conditions, can modulate the polarity and bioavailability of the molecule. nih.gov Amidation, through coupling with an amine, can lead to the formation of peptide bonds or other amide-containing analogues.

Furthermore, the hexanoic acid chain itself can be a target for modification. For example, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, was achieved from a lysine (B10760008) derivative. researchgate.netresearchgate.net This involved converting the ε-amino group into an aminooxy functionality, demonstrating the potential for significant alteration of the side chain's chemical properties. researchgate.netresearchgate.net Such modifications can introduce new reactive handles for bioconjugation or alter the conformational preferences of the molecule.

Rational Design of (S)-2-Amino-6-phenylhexanoic Acid Analogues for Structure-Activity Profiling

The rational design of analogues based on the (S)-2-Amino-6-phenylhexanoic acid scaffold is a powerful approach for elucidating structure-activity relationships (SAR). This involves systematically altering specific parts of the molecule and evaluating the impact of these changes on biological activity.

For example, a study on inhibitors of the checkpoint kinase Wee1 involved the synthesis of a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov While the core scaffold was different, the study highlights the importance of modifying the phenyl ring to modulate activity. The introduction of solubilizing substituents on an aniline (B41778) ring in these molecules led to increased Wee1 inhibitory activity. nih.gov This principle can be applied to (S)-2-Amino-6-phenylhexanoic acid, where substituents on the phenyl ring could be systematically varied to optimize interactions with a biological target.

Another approach involves the synthesis of conformationally restricted analogues. By introducing cyclic constraints into the hexyl chain, for instance, it is possible to lock the molecule into a specific conformation. Comparing the activity of these rigid analogues with the flexible parent compound can provide valuable insights into the bioactive conformation.

Conclusion and Future Research Trajectories for S 2 Amino 6 Phenylhexanoic Acid

Synthesis and Biocatalysis Innovations

The future synthesis of (S)-2-Amino-6-phenylhexanoic acid is poised for significant advancements, moving beyond traditional multi-step chemical routes toward more efficient and sustainable methodologies. The availability of its Fmoc-protected form, Fmoc-(S)-2-amino-6-phenylhexanoic acid, indicates its current utility primarily in solid-phase peptide synthesis. achemblock.comnih.govchemicalbook.com However, the production of the core amino acid itself is an area ripe for innovation.

Future research will likely focus on developing novel biocatalytic and chemoenzymatic pathways. The use of engineered enzymes, such as transaminases or ammonia (B1221849) lyases, could enable highly stereoselective synthesis from readily available precursors. sciencedaily.com For instance, a potential biocatalytic route could start from 6-phenyl-2-oxohexanoic acid, using a stereoselective transaminase to install the amino group with the desired (S)-configuration. This approach mirrors successful strategies for other unnatural amino acids and offers benefits in terms of reduced waste and milder reaction conditions. nih.gov

Another promising avenue is the application of dynamic kinetic resolution, a powerful technique that can convert a racemic mixture of a synthetic precursor entirely into the desired (S)-enantiomer, thus maximizing yield and efficiency. nih.gov

Table 1: Potential Future Synthesis Strategies for (S)-2-Amino-6-phenylhexanoic Acid

| Synthesis Strategy | Potential Precursors | Key Advantages | Research Focus |

| Biocatalytic Transamination | 6-Phenyl-2-oxohexanoic acid | High stereoselectivity, green chemistry principles, mild conditions. | Engineering of novel transaminases, optimization of whole-cell biocatalysts. |

| Dynamic Kinetic Resolution | Racemic N-acetyl-2-amino-6-phenylhexanoic acid | High yield of the desired stereoisomer (approaching 100%). | Development of efficient racemization catalysts and stereoselective enzymes. |

| Asymmetric Alkylation | Chiral glycine (B1666218) enolate equivalents | High degree of stereochemical control from the outset. | Design of new chiral auxiliaries and phase-transfer catalysts. |

Expanding the Understanding of Biological Roles and Interconnections

The structural similarity of (S)-2-Amino-6-phenylhexanoic acid to natural amino acids like lysine (B10760008) and phenylalanine suggests a vast, unexplored potential for biological activity. Future research is expected to pivot towards elucidating these roles, primarily by incorporating it into peptides and studying the resulting changes in structure and function. nih.gov

A key trajectory will be its use as a molecular probe to investigate protein-protein interactions (PPIs). The flexible hexanoic acid chain combined with the rigid phenyl group can be used to systematically map binding pockets and interfaces. researchgate.net By replacing natural residues in a bioactive peptide with this UAA, researchers can fine-tune properties such as binding affinity, selectivity, and metabolic stability. nih.gov For example, its incorporation into antimicrobial peptides (AMPs) could modulate the leucine-zipper motifs often critical for their function, potentially enhancing their activity against drug-resistant bacteria. mdpi.com

Furthermore, the hydrophobic and flexible nature of its side chain, similar to that of 6-aminohexanoic acid (Ahx), suggests it could act as a unique structural element to induce or stabilize specific secondary structures in peptides, such as β-turns. nih.govresearchgate.net

Table 2: Projected Areas of Biological Investigation

| Research Area | Experimental Approach | Potential Outcome | Related Compound Findings |

| Peptide-Based Therapeutics | Substitution of natural amino acids in known bioactive peptides. | Enhanced receptor affinity, increased metabolic stability, novel biological activity. | 6-Aminohexanoic acid is used to modify peptides and improve biological effectiveness. nih.gov |

| Protein-Protein Interactions | Use as a probe in peptide libraries for screening against protein targets. | Identification of novel inhibitors or modulators of PPIs. | Non-canonical amino acids are crucial for developing peptides that modulate "undruggable" targets. nih.gov |

| Antimicrobial Development | Incorporation into antimicrobial peptides (AMPs). | Increased potency against resistant strains, reduced toxicity to human cells. | Substitution with 6-aminohexanoic acid can enhance the selectivity of AMPs. mdpi.com |

| Enzyme Inhibition | Design of mimics of natural enzyme substrates or inhibitors. | Development of novel enzyme inhibitors for therapeutic targets. | Analogs like 6-amino-2-hydroxyhexanoic acid show inhibitory effects on enzymes like plasminogen activators. |

Emergent Applications in Advanced Materials Science and Chemical Biology

Beyond its biological applications, the unique chemical structure of (S)-2-Amino-6-phenylhexanoic acid makes it a compelling building block for advanced materials and a versatile tool for chemical biology.

In materials science, a significant future direction lies in its use as a monomer for the synthesis of novel polyamides and copolyamino acids. researchgate.net These materials could exhibit unique properties, such as biodegradability combined with enhanced thermal stability or specific mechanical characteristics conferred by the bulky phenyl side chains. Research into copolymers of 6-aminohexanoic acid and other amino acids has already explored their potential as biodegradable materials for biomedical purposes, a path that (S)-2-Amino-6-phenylhexanoic acid could follow to create next-generation bioplastics or materials for tissue engineering.

In chemical biology, this UAA is a prime candidate for developing sophisticated molecular probes. The terminal phenyl group can be readily functionalized with reporter tags, such as fluorophores or biotin, allowing for the tracking and imaging of peptides in which it is incorporated. Its use as a flexible, hydrophobic linker molecule is another promising avenue, connecting different functional moieties in complex chemical biology tools. researchgate.net The ability to incorporate this UAA into proteins via genetic code expansion represents a frontier that would vastly broaden its utility, enabling the creation of proteins with novel catalytic activities or binding specificities. nih.gov

Table 3: Future Applications in Materials and Chemical Biology

| Application Domain | Specific Use-Case | Anticipated Innovation |

| Advanced Polymers | Monomer for novel polyamides or copolyamino acids. | Creation of biodegradable polymers with unique thermal and mechanical properties. |

| Biomedical Materials | Component in hydrogels or scaffolds for tissue engineering. | Materials with tunable degradation rates and cell-adhesion properties. |

| Chemical Biology Probes | Scaffold for attaching fluorescent dyes or affinity tags. | Tools for studying peptide localization, trafficking, and protein binding in real-time. |

| Peptide Mimetics | Building block for creating non-natural peptide structures (peptidomimetics). | Development of drug candidates with improved oral bioavailability and stability. |

Q & A

Q. What are the common synthetic routes for (S)-2-Amino-6-phenylhexanoic acid, and what experimental conditions optimize yield?

(S)-2-Amino-6-phenylhexanoic acid is typically synthesized via multi-step reactions involving hydrogenation, coupling, and deprotection. For example, one method uses Boc-protected intermediates, followed by catalytic hydrogenation with palladium to remove protecting groups. Reaction conditions such as solvent choice (e.g., methanol or acetic acid), temperature (20–50°C), and pH adjustments during crystallization significantly influence yield and purity. Detailed protocols emphasize the use of chiral auxiliaries to preserve stereochemical integrity .

Q. How is the stereochemical configuration of (S)-2-Amino-6-phenylhexanoic acid validated experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. Single-crystal diffraction analysis provides atomic-level resolution of the chiral center at the α-carbon. Complementary techniques like circular dichroism (CD) spectroscopy or chiral HPLC can corroborate enantiopurity, ensuring no racemization occurs during synthesis .

Q. What are the key physicochemical properties of (S)-2-Amino-6-phenylhexanoic acid relevant to peptide design?

Critical properties include pKa values (α-amine: ~9.5; carboxylic acid: ~2.3), hydrophobicity (logP ~1.8), and hydrogen-bonding capacity (TPSA ~63 Ų). These parameters guide its incorporation into peptide backbones, influencing solubility, membrane permeability, and interactions with biomolecules. Experimental determination via titration, HPLC retention times, and computational tools like MarvinSketch is recommended .

Advanced Research Questions

Q. How does (S)-2-Amino-6-phenylhexanoic acid modulate supramolecular assembly in peptide-based materials?

The phenylhexanoic side chain enhances π-π stacking and hydrophobic interactions, promoting layered or β-sheet structures. Crystallographic studies reveal that its elongated aliphatic chain allows for interdigitation with adjacent residues, stabilizing supramolecular polymers. This property is exploited in designing stimuli-responsive hydrogels or drug-delivery systems .

Q. What methodological challenges arise in resolving hydrogen-bonding networks in (S)-2-Amino-6-phenylhexanoic acid crystals?

Challenges include crystal polymorphism and solvent-dependent packing. High-resolution X-ray diffraction (≤1.0 Å) coupled with neutron diffraction can resolve ambiguities in hydrogen atom positions. Dynamic nuclear polarization (DNP) NMR further aids in mapping weak interactions, such as C-H···π bonds, which are critical for stability .

Q. How can researchers reconcile contradictory solubility data for (S)-2-Amino-6-phenylhexanoic acid across studies?

Discrepancies often stem from variations in pH, ionic strength, or solvent systems (e.g., aqueous vs. DMSO). A standardized protocol involves measuring solubility via gravimetric analysis under controlled conditions (25°C, 0.1 M PBS, pH 7.4). Statistical tools like Bland-Altman plots or Monte Carlo simulations help quantify uncertainty and identify systematic biases .

Q. What strategies enhance the metabolic stability of peptides containing (S)-2-Amino-6-phenylhexanoic acid?

Substituting labile bonds (e.g., amide-to-urea linkages) or introducing steric hindrance near the chiral center reduces enzymatic degradation. Accelerated stability testing in human plasma (37°C, 24h) with LC-MS monitoring quantifies degradation pathways, guiding iterative design .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the biocompatibility of (S)-2-Amino-6-phenylhexanoic acid-containing polymers?

A tiered approach is recommended:

- In vitro : Cytotoxicity assays (MTT, LDH release) across multiple cell lines (e.g., HEK293, HepG2).

- In vivo : Subcutaneous implantation in rodent models with histopathology (H&E staining) at 7-, 30-, and 90-day intervals.

- Omics : Proteomic profiling to detect off-target effects, such as inflammatory cytokine upregulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.